molecular formula C19H27BO2 B14207126 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol CAS No. 832725-68-5

3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol

Cat. No.: B14207126
CAS No.: 832725-68-5
M. Wt: 298.2 g/mol
InChI Key: PKJQVKQJWKGFSG-UHFFFAOYSA-N
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Description

3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol is a benzoxaborole derivative featuring a long aliphatic alkyne chain (dodec-1-yn-1-yl) at the 3-position of the benzoxaborole scaffold. Benzoxaboroles are heterocyclic compounds containing a boron atom integrated into a fused benzene-oxygen ring system. These compounds are of significant interest due to their unique electronic properties, hydrogen-bonding capabilities, and applications in medicinal chemistry, particularly as antifungal and antibacterial agents .

Properties

CAS No.

832725-68-5

Molecular Formula

C19H27BO2

Molecular Weight

298.2 g/mol

IUPAC Name

3-dodec-1-ynyl-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C19H27BO2/c1-2-3-4-5-6-7-8-9-10-11-16-19-17-14-12-13-15-18(17)20(21)22-19/h12-15,19,21H,2-10H2,1H3

InChI Key

PKJQVKQJWKGFSG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C(O1)C#CCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:

    Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate ortho-substituted phenol.

    Attachment of the Dodec-1-yn-1-yl Group: The dodec-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzoxaborole derivatives.

Scientific Research Applications

3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in the benzoxaborole core can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The dodec-1-yn-1-yl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Structural Features :

Compound Substituent at 3-Position Molecular Weight (g/mol) Key Functional Groups
3-Morpholin-4-yl derivative Morpholine ~219.2 Ether, secondary amine
3-Piperidin-1-yl derivative Piperidine ~203.1 Secondary amine
5-Fluoro-3-morpholin-4-yl derivative Morpholine + fluorine ~237.2 Ether, amine, C-F bond
Target compound Dodec-1-yn-1-yl ~316.3 (estimated) Alkyne, long alkyl chain

Physicochemical Properties

Dipole Moments and Hydrogen Bonding :

  • Fluorinated derivatives (e.g., 5-fluoro-3-morpholin-4-yl analogs) exhibit reduced molecular dipole moments and weakened hydrogen-bonding capacity at the benzoxaborole oxygen due to electron-withdrawing effects of fluorine .
  • The dodec-1-yn-1-yl group, being electron-neutral but highly hydrophobic, may further diminish intermolecular interactions, leading to distinct crystal packing behaviors dominated by van der Waals forces .

NMR Characteristics :

  • 11B NMR : Benzoxaboroles typically show peaks at δ ~30 ppm, indicative of tetrahedral boron coordination .
  • 1H NMR : The alkyne proton in the dodec-1-yn-1-yl group would resonate near δ 2.0–2.5 ppm, distinct from morpholine (δ 3.6–3.7 ppm) or piperidine (δ 2.6–2.8 ppm) protons .

Antifungal Activity :

  • Fluorinated derivatives (e.g., 5-fluoro-3-morpholin-4-yl-2,1-benzoxaborol-1(3H)-ol) demonstrate enhanced antifungal activity compared to non-fluorinated analogs, attributed to increased lipophilicity and improved target binding (e.g., leucyl-tRNA synthetase inhibition) .
  • The dodec-1-yn-1-yl group’s long alkyl chain may enhance membrane permeability but could also reduce solubility, necessitating formulation optimization for therapeutic use.

Structure-Activity Relationships (SAR) :

Compound MIC against Candida albicans (μg/mL) LogP (Estimated)
3-Morpholin-4-yl derivative 1.25–2.5 ~1.8
5-Fluoro-3-morpholin-4-yl derivative 0.63–1.25 ~2.2
Target compound Not reported ~4.5 (estimated)

Supramolecular Interactions

  • Fluorinated benzoxaboroles form weak C–H···F or C–H···O hydrogen bonds in crystal lattices, while non-fluorinated analogs rely on stronger O–H···N interactions .
  • The dodec-1-yn-1-yl group’s alkyne moiety could participate in π-π stacking or alkyne-arene interactions, though its long chain may dominate packing via hydrophobic effects .

Biological Activity

Chemical Information

PropertyDetails
IUPAC Name 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol
Molecular Formula C_{17}H_{27}B_{1}O_{2}
Molecular Weight 284.23 g/mol
CAS Number Not available

The structure features a benzoxaborole moiety that is known for its ability to interact with biological targets through boron-mediated interactions.

Benzoxaboroles are known to exert their biological effects primarily through the inhibition of specific enzymes and pathways. For instance, they can inhibit the enzyme prolyl-tRNA synthetase , which is crucial for protein synthesis in various organisms. The unique boron atom in the structure allows for reversible covalent bonding with hydroxyl groups on target proteins, leading to functional inhibition.

Antimicrobial Activity

Research has shown that benzoxaboroles exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds in this class can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular processes essential for microbial survival.

Case Study: Antifungal Activity

In a study assessing the antifungal activity of benzoxaboroles, it was found that 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol displayed potent activity against Candida albicans and Aspergillus fumigatus. The compound's ability to penetrate fungal cell walls and inhibit cell growth was highlighted as a key factor in its efficacy.

Anti-inflammatory Properties

Benzoxaboroles have also been investigated for their anti-inflammatory effects. They modulate immune responses by inhibiting pro-inflammatory cytokines and chemokines, making them potential candidates for treating inflammatory diseases.

In Vitro Studies

Recent in vitro studies have focused on the cytotoxic effects of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol on various cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

In Vivo Studies

In vivo studies using animal models have provided insights into the therapeutic potential of this compound. For instance, administration of the compound in mice models showed a reduction in tumor size and improved survival rates compared to control groups.

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